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Cat. No.: B609178 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of MLi-2, a potent and selective inhibitor of

Leucine-Rich Repeat Kinase 2 (LRRK2). MLi-2 has emerged as a critical tool for researchers

studying the physiological and pathological roles of LRRK2, particularly in the context of

Parkinson's disease. This document, intended for researchers, scientists, and drug

development professionals, details the chemical structure, physicochemical and

pharmacological properties, and key experimental methodologies related to MLi-2.

Chemical Structure and Physicochemical Properties
MLi-2 is a structurally novel compound with a molecular formula of C₂₁H₂₅N₅O₂ and a

molecular weight of 379.46 g/mol .[1] Its chemical identity is well-defined, with established

IUPAC and CAS registry numbers.

Table 1: Chemical Identifiers of MLi-2
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Identifier Value

IUPAC Name

rel-3-[6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-

pyrimidyl]-5-[(1-methylcyclopropyl)oxy]-1H-

indazole[2][3]

CAS Number 1627091-47-7[1]

SMILES String C[C@H]1O--INVALID-LINK--C

InChI Key ATUUNJCZCOMUKD-OKILXGFUSA-N[1]

The physicochemical properties of MLi-2 have been characterized, highlighting its suitability for

in vitro and in vivo studies. It is a white to beige powder and exhibits good solubility in dimethyl

sulfoxide (DMSO).[1] However, its aqueous solubility is reported to be poor.

Table 2: Physicochemical Properties of MLi-2

Property Value

Molecular Formula C₂₁H₂₅N₅O₂[1]

Molecular Weight 379.46 g/mol [1]

Appearance White to beige powder[1]

Solubility DMSO: ≥ 2 mg/mL[1]

Purity ≥98% (HPLC)[1]

Storage 2-8°C[1]

Pharmacological Properties
MLi-2 is a highly potent and selective inhibitor of LRRK2 kinase activity.[1][4] Its inhibitory

activity has been quantified through various assays, demonstrating nanomolar potency.

Table 3: In Vitro Potency of MLi-2 against LRRK2
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Assay Type IC₅₀ (nM)

Purified LRRK2 Kinase Assay 0.76[4]

Cellular pSer935 LRRK2 Dephosphorylation

Assay
1.4[4]

Radioligand Competition Binding Assay 3.4[4]

MLi-2 exhibits high selectivity for LRRK2 over a broad panel of other kinases, making it a

specific tool for interrogating LRRK2-mediated pathways.[4] It is an orally available and

centrally active compound, capable of crossing the blood-brain barrier to engage its target in

the central nervous system.[1]

In vivo studies in mice have demonstrated that oral administration of MLi-2 leads to a dose-

dependent inhibition of both central and peripheral LRRK2 activity, as measured by the

dephosphorylation of LRRK2 at serine 935 (pSer935).[1]

Signaling Pathway of LRRK2 Inhibition by MLi-2
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, with the

G2019S mutation leading to increased kinase activity. MLi-2 acts by directly inhibiting this

kinase activity, thereby preventing the downstream phosphorylation of LRRK2 substrates. This

inhibition is believed to mitigate the pathological effects associated with hyperactive LRRK2.

LRRK2 Kinase Activity

LRRK2
(Leucine-Rich Repeat Kinase 2) LRRK2 SubstratesPhosphorylatesG2019S Mutation Hyperactivates Phosphorylated Substrates Cellular Pathology

Leads to

MLi-2 Inhibits
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Figure 1: MLi-2 inhibits the kinase activity of LRRK2.
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Key Experimental Methodologies
Purified LRRK2 Kinase Assay
While a detailed, step-by-step protocol is proprietary to the discovering institution, the principles

of the assay to determine the in vitro potency of MLi-2 can be outlined.
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Workflow
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Figure 2: Generalized workflow for a purified LRRK2 kinase assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b609178?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular pSer935 LRRK2 Dephosphorylation Assay
This assay is crucial for determining the cellular potency of MLi-2. It typically involves a human

cell line that overexpresses LRRK2.

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.[4]

Methodology Outline:

Cell Culture and Treatment: SH-SY5Y cells stably overexpressing LRRK2 are cultured and

then treated with varying concentrations of MLi-2.

Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.

Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a

membrane. The membrane is then probed with a primary antibody specific for

phosphorylated LRRK2 at serine 935 (anti-pSer935-LRRK2). A second primary antibody for

total LRRK2 is used for normalization.

Detection and Analysis: Following incubation with appropriate secondary antibodies, the

protein bands are visualized and quantified. The ratio of pSer935-LRRK2 to total LRRK2 is

calculated, and the IC₅₀ value is determined.

In Vivo LRRK2 Target Engagement Studies in Mice
These studies are essential to confirm that MLi-2 can reach its target in the brain and periphery

and exert its inhibitory effect.

Animal Model: G2019S LRRK2 knock-in (KI) mice are a relevant model as they carry a

pathogenic mutation found in Parkinson's disease patients.

Experimental Workflow:
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In Vivo Experimental Workflow
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Figure 3: Workflow for in vivo LRRK2 target engagement studies.
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Key Parameters:

Dosing: MLi-2 is typically administered orally. Dose-response studies involve a range of

doses to determine the ED₅₀, while time-course studies assess the duration of target

engagement.

Tissue Analysis: Brain and peripheral tissues are analyzed to assess the extent of LRRK2

inhibition in different compartments.

Biomarker: The level of pSer935-LRRK2 is the primary pharmacodynamic biomarker for

assessing MLi-2 activity in vivo.

Conclusion
MLi-2 is a well-characterized, potent, and selective LRRK2 inhibitor that serves as an

invaluable research tool. Its favorable pharmacological profile, including oral bioavailability and

CNS penetration, makes it suitable for a wide range of in vitro and in vivo studies aimed at

elucidating the role of LRRK2 in health and disease. The experimental methodologies outlined

in this guide provide a framework for researchers to effectively utilize MLi-2 in their

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [MLi-2: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609178#mli-2-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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